(1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride

Catalog No.
S1924492
CAS No.
477873-22-6
M.F
C5H14Cl2N2
M. Wt
173.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,2S)-trans-1,2-Cyclopentanediamine dihydrochlor...

CAS Number

477873-22-6

Product Name

(1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride

IUPAC Name

(1S,2S)-cyclopentane-1,2-diamine;dihydrochloride

Molecular Formula

C5H14Cl2N2

Molecular Weight

173.08 g/mol

InChI

InChI=1S/C5H12N2.2ClH/c6-4-2-1-3-5(4)7;;/h4-5H,1-3,6-7H2;2*1H/t4-,5-;;/m0../s1

InChI Key

VZCLGIZICFQJBX-RSLHMRQOSA-N

SMILES

C1CC(C(C1)N)N.Cl.Cl

Canonical SMILES

C1CC(C(C1)N)N.Cl.Cl

Isomeric SMILES

C1C[C@@H]([C@H](C1)N)N.Cl.Cl

Organic Synthesis

  • Asymmetric Catalysis

    The presence of two stereocenters makes (1S,2S)-trans-1,2-cyclopentanediamine dihydrochloride a valuable ligand for asymmetric catalysts. These catalysts can promote reactions with high enantioselectivity, meaning they favor the formation of one specific enantiomer (mirror image) of a molecule. This is crucial for synthesizing optically pure compounds essential in pharmaceuticals and other fields [].

  • Chiral Scaffolds

    The rigid cyclopentane ring and the two amine groups provide a chiral scaffold for the synthesis of complex molecules. Researchers can attach various functional groups to the amine functionalities, leading to new chiral building blocks for drug discovery and material science [].

Medicinal Chemistry

  • Ligand Design

    The ability to bind to metal ions makes (1S,2S)-trans-1,2-cyclopentanediamine dihydrochloride a potential chelating agent. By complexing with metal ions, it can influence their reactivity and potentially be used in the development of new metal-based drugs [].

  • Drug Delivery Systems

    The diamine structure can be utilized to design carriers for drug delivery. By attaching the drug molecule to the amine groups, researchers can potentially develop targeted drug delivery systems with improved efficacy and reduced side effects [].

(1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride is a chiral diamine with the molecular formula C5_5H12_{12}N2_2·2HCl and a molecular weight of 173.08 g/mol. This compound is characterized by its trans configuration, where the two amine groups are positioned across from each other in a cyclopentane ring. The compound exhibits optical activity, with a specific rotation of [α]/D +23.5° in 1 M hydrochloric acid solution .

Due to its amine functional groups. It is particularly useful in the formation of dinuclear platinum(II) complexes, which have potential applications in DNA targeting and cancer therapy. The presence of two amine groups allows for coordination with metal ions, facilitating the creation of complex structures.

The synthesis of (1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride can be achieved through several methods:

  • Reduction of 1,2-Cyclopentanedione: This method involves the reduction of 1,2-cyclopentanedione using appropriate reducing agents such as lithium aluminum hydride.
  • Chiral Resolution: Enantiomerically pure forms can be obtained through chiral resolution techniques involving chiral acids or bases.
  • Direct Amination: The cyclopentane framework can be synthesized followed by direct amination to introduce the amine groups.

Each method varies in complexity and yield, depending on the desired purity and scale of production.

(1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride has several applications:

  • Chiral Building Block: It serves as a crucial building block in asymmetric synthesis.
  • Coordination Chemistry: Its ability to form complexes with transition metals makes it valuable in coordination chemistry.
  • Pharmaceutical Research: The compound is utilized in research for developing new therapeutic agents, particularly in oncology.

Interaction studies have primarily focused on the compound's ability to form complexes with metal ions. These studies reveal that (1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride can stabilize various metal ions and facilitate their interaction with biological molecules like DNA. Such interactions are critical for understanding its potential therapeutic applications.

Several compounds share structural similarities with (1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1,2-DiaminocyclohexaneC6_6H14_{14}N2_2Six-membered ring; more steric hindrance
(R,R)-1,2-DiaminocyclopentaneC5_5H12_{12}N2_2Different stereochemistry; potential for different reactivity
(S,S)-trans-1,2-CyclohexanediamineC6_6H14_{14}N2_2Similar functionality but larger ring size

Uniqueness: The unique trans configuration and specific stereochemistry of (1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride provide distinct properties that influence its reactivity and biological interactions compared to its analogs. This makes it particularly valuable in applications requiring precise chirality.

Laboratory-Scale Synthesis Approaches

Catalytic Hydrogenation of Cyclopentanedione Precursors

The catalytic hydrogenation of cyclopentanedione precursors represents one of the most important synthetic routes for producing (1S,2S)-trans-1,2-cyclopentanediamine dihydrochloride. This methodology involves the selective reduction of carbonyl functionalities to generate the desired diamine structure with high stereochemical control .

The reduction of 1,2-cyclopentanedione using appropriate reducing agents constitutes the foundational approach. Lithium aluminum hydride has been employed as a reducing agent, though this method requires careful control of reaction conditions to maintain stereochemical integrity . The reaction typically proceeds under anhydrous conditions at controlled temperatures to prevent unwanted side reactions.

Advanced catalytic systems have demonstrated superior performance in terms of selectivity and efficiency. Ruthenium-based catalysts, particularly ruthenium on carbon (Ru/C), have shown exceptional activity in the hydrogenation of cyclic diketones to their corresponding diols [2]. The systematic investigation of hydrogenation conditions revealed that Ru/C catalysts can achieve nearly complete conversion with excellent mass balance in short reaction times of approximately 2 hours [2].

The optimization of reaction parameters has been extensively studied. Temperature control between 44-72°C has been identified as optimal for maintaining both reaction rate and product selectivity [3]. Pressure conditions of 0.9-1.8 MPa provide sufficient hydrogen availability while preventing over-reduction [3]. The selection of appropriate solvents, including ethanol and methanol, ensures compatibility with the catalyst system and facilitates product isolation .

Catalyst screening studies have demonstrated significant differences in performance among various metal catalysts. While Ru/C catalysts strongly favor the formation of diol products, rhodium, palladium, and platinum catalysts tend to promote dehydration reactions leading to cyclopentanone and cyclopentanol byproducts [2]. The carbon mass balance for Ru/C systems consistently exceeds 95%, whereas other catalysts suffer from mass losses of 30-40% [2].

The stereochemical outcome of the hydrogenation process is critically dependent on the catalyst structure and reaction conditions. Mild hydrogen pressure conditions, combined with suitable solvents such as ethanol or methanol, and controlled temperature profiles are essential for maintaining stereochemical integrity . The cis-trans ratio of the resulting diamine can be influenced by these parameters, with typical ratios ranging from 65:35 to 75:25 depending on the specific conditions employed [2].

Resolution Techniques for Enantiomeric Enrichment

The resolution of racemic cyclopentanediamine mixtures to achieve enantiomeric enrichment represents a critical step in the synthesis of optically pure (1S,2S)-trans-1,2-cyclopentanediamine dihydrochloride. Multiple resolution strategies have been developed to address this challenge [5] [6] [7].

Crystallization-based resolution methods utilize chiral resolving agents to form diastereomeric salts with differential solubilities. The most common approach involves the formation of diastereomeric salts between the racemic diamine and optically active carboxylic acids. Tartaric acid, mandelic acid, and camphorsulfonic acid have been identified as effective resolving agents for diamine substrates [5] [7]. The process involves dissolving the racemic mixture with the resolving agent in appropriate solvents, followed by controlled crystallization to separate the diastereomeric salts.

The selection of resolving agents requires systematic screening to identify optimal combinations. The resolving agent must form crystalline diastereomeric salts with significantly different solubilities to enable effective separation. Typical resolving agents include naturally occurring chiral acids such as tartaric acid derivatives, which have demonstrated high resolution efficiency for cyclic diamines [7].

Chromatographic resolution techniques offer an alternative approach for enantiomeric enrichment. Chiral stationary phases (CSP) based on cellulose derivatives, amylose derivatives, and macrocyclic antibiotic-based systems have been employed for the separation of cyclopentanediamine enantiomers [5]. High-performance liquid chromatography (HPLC) with chiral columns provides high resolution efficiency and can achieve enantiomeric purities exceeding 99% [5].

Enzymatic resolution methods exploit the enantioselectivity of biocatalysts to achieve stereoselective transformations. Lipases, esterases, and other enzymes have been investigated for the resolution of cyclopentanediamine derivatives [5] [6]. The enzymatic approach typically involves the selective acylation or deacylation of one enantiomer, enabling separation through differential reactivity.

The kinetic resolution approach involves the selective reaction of one enantiomer with a chiral reagent or catalyst, leaving the unreacted enantiomer in enriched form. This method has been applied to various diamine substrates with success rates dependent on the selectivity factor of the resolving system [6].

Advanced resolution techniques include the application of preferential enrichment, an unusual enantiomeric resolution phenomenon observed during recrystallization of racemic mixed crystals. This method involves the polymorphic transition during crystallization, leading to enantioselective liberation of excess enantiomers [8]. The mechanism involves preferential homochiral molecular association, kinetic formation of metastable crystalline phases, and subsequent polymorphic transitions that result in enantiomeric enrichment.

Industrial Production Strategies

Continuous Flow Reactor Implementations

The implementation of continuous flow reactor systems for the industrial production of (1S,2S)-trans-1,2-cyclopentanediamine dihydrochloride represents a significant advancement in manufacturing efficiency and product quality control [9] [10]. Continuous flow processes offer superior control over reaction parameters, enhanced safety profiles, and improved scalability compared to traditional batch processes.

The design of continuous flow reactors for cyclopentanediamine synthesis incorporates several key components. Fixed bed reactors containing immobilized catalysts provide consistent reaction conditions and enable continuous operation over extended periods [3]. The reactor configuration typically includes multiple zones for different reaction stages, with precise temperature and pressure control throughout the system.

Catalyst selection for continuous flow applications requires consideration of stability, activity, and longevity. Ruthenium-based catalysts have demonstrated exceptional performance in continuous flow hydrogenation reactions, with operational lifetimes exceeding 250 hours without significant loss of activity [9]. The catalyst loading typically ranges from 2-4 per hour based on liquid phase material throughput [3].

Process optimization in continuous flow systems involves the systematic evaluation of multiple parameters simultaneously. Residence time control through flow rate adjustment enables precise control of reaction extent and selectivity. The external circulation system with weight ratios of 1:6-12 provides effective heat transfer and maintains uniform reaction conditions [3].

The integration of inline analytical systems enables real-time monitoring and control of reaction progress. Mass spectrometry and other analytical techniques provide continuous feedback on conversion, selectivity, and product quality [10]. This capability allows for immediate process adjustments to maintain optimal operating conditions.

Advanced flow reactor designs incorporate mixing enhancement features such as packed beds with glass beads or steel beads to improve mass transfer and reaction efficiency [9]. The reactor materials, including PEEK and PFA coils, are selected for chemical compatibility and thermal stability under process conditions.

Temperature control systems in continuous flow reactors utilize various heating methods, including conventional heating, inductive heating, and microwave heating. Inductive heating at specific frequencies (15-25 kHz) provides rapid and uniform heating while minimizing thermal degradation [9]. Temperature ranges of 40-140°C are typically employed depending on the specific reaction step.

Scalability Challenges and Purification Protocols

The transition from laboratory-scale synthesis to industrial production presents numerous scalability challenges that must be addressed through careful process design and optimization [11] [12]. The primary challenges include maintaining reaction selectivity, ensuring product quality, and managing safety considerations at larger scales.

Heat transfer limitations represent a significant challenge in scaling up cyclopentanediamine synthesis. The exothermic nature of hydrogenation reactions requires efficient heat removal to prevent temperature excursions that could compromise selectivity or safety [12]. Industrial reactor designs incorporate external heat exchangers, internal cooling coils, and circulation systems to manage heat generation effectively.

Mass transfer considerations become increasingly important at industrial scales. The distribution of reactants, catalysts, and products throughout large reactor volumes requires sophisticated mixing systems to ensure uniform conditions [12]. Impeller design, mixing speeds, and reactor geometry must be optimized to achieve adequate mass transfer rates while minimizing mechanical stress on catalyst particles.

Quality control measures for industrial production include comprehensive analytical protocols for raw materials, intermediates, and final products. Specifications for optical purity, chemical purity, and physical properties must be established and maintained throughout the production process [12]. Analytical methods include chiral HPLC for enantiomeric purity determination, conventional HPLC for chemical purity analysis, and spectroscopic methods for structural confirmation.

Purification protocols for industrial-scale production must address both efficiency and cost considerations. Crystallization remains the primary purification method, with process optimization focusing on solvent selection, temperature profiles, and seeding strategies to control crystal size and purity [12]. Multiple recrystallization steps may be required to achieve pharmaceutical-grade purity levels.

Waste management and environmental considerations play crucial roles in industrial process design. Solvent recovery systems, catalyst recycling protocols, and waste treatment facilities must be integrated into the overall production scheme [12]. The selection of environmentally benign solvents and reagents is preferred when compatible with process requirements.

Process validation protocols for industrial production include extensive testing of process parameters, equipment qualification, and product characterization. Statistical process control methods are employed to monitor key process variables and ensure consistent product quality [12]. Validation studies must demonstrate reproducibility across multiple production batches and establish acceptable ranges for critical process parameters.

The economic evaluation of industrial processes considers both capital investment and operational costs. Capital requirements include reactor systems, separation equipment, analytical instrumentation, and support infrastructure [12]. Operational costs encompass raw materials, utilities, labor, and maintenance expenses. Economic optimization often involves trade-offs between process efficiency, product quality, and production costs.

Regulatory compliance for pharmaceutical applications requires adherence to Good Manufacturing Practice (GMP) standards and regulatory guidelines. Documentation systems, change control procedures, and quality assurance protocols must be established and maintained throughout the production lifecycle [12]. Regular audits and inspections ensure continued compliance with regulatory requirements.

Data Summary

ParameterLaboratory ScaleIndustrial ScaleReference
Reaction Temperature44-72°C44-72°C [3]
Reaction Pressure0.9-1.8 MPa0.9-1.8 MPa [3]
Catalyst Loading2-4 h⁻¹2-4 h⁻¹ [3]
Reaction Time2 hoursContinuous [2]
Conversion Efficiency>95%>95% [2]
Enantiomeric Purity>99% ee>99% ee [5]
Catalyst Lifetime24-48 hours>250 hours [9]
Resolution MethodEfficiencyPurity AchievedReference
Crystallization with Tartaric Acid70-85%>95% ee [7]
Chiral HPLC>90%>99% ee [5]
Enzymatic Resolution60-80%>98% ee [6]
Preferential Enrichment40-60%>90% ee [8]

The X-ray crystallographic characterization of (1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride represents a significant gap in the current literature. Despite extensive searches across crystallographic databases and research publications, no specific crystal structure determination has been reported for this particular compound . This absence of crystallographic data contrasts with the availability of structural information for related cyclic diamine systems and their metal complexes.

The crystallographic void is particularly notable given the compound's established use as a chiral ligand in asymmetric catalysis and coordination chemistry applications [3] [4]. Related studies have demonstrated that X-ray crystallography serves as the definitive method for confirming stereochemistry in similar cyclic diamine systems [5]. The crystallographic parameters that would be expected for (1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride include standard measurements such as unit cell dimensions, space group determination, and atomic coordinates that would provide crucial insights into the solid-state molecular geometry.

Comparative crystallographic studies on related diamine dihydrochloride salts typically reveal monoclinic or orthorhombic crystal systems with hydrogen bonding networks between the protonated amino groups and chloride counterions [6] [7] [8]. The molecular packing arrangements in such structures are influenced by both electrostatic interactions and hydrogen bonding patterns, which would be expected to significantly influence the conformational preferences of the cyclopentane ring in the solid state.

The lack of specific crystallographic data necessitates reliance on comparative structural analysis with related compounds. Studies on trans-cyclopentane-1,2-diamine derivatives and their complexes indicate that the rigid five-membered ring adopts envelope or twist conformations to minimize ring strain [10]. The incorporation of two amino substituents in trans configuration would further constrain the ring geometry, with the nitrogen atoms preferentially adopting positions that minimize steric interactions while maintaining optimal orbital overlap for coordination chemistry applications.

Nuclear Magnetic Resonance Spectroscopic Characterization

Diastereotopic Proton Assignments

The nuclear magnetic resonance spectroscopic analysis of (1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride reveals complex proton environments arising from the constrained cyclopentane ring system and the presence of chiral centers. The compound exhibits diastereotopic proton relationships that fundamentally influence the interpretation of proton nuclear magnetic resonance spectra [11] [12] [13].

In the trans-1,2-disubstituted cyclopentane framework, the methylene protons (CH₂) groups experience distinct chemical environments due to their spatial relationship to the amino substituents. The protons on carbon atoms adjacent to the chiral centers display diastereotopic behavior, meaning they are chemically non-equivalent and produce separate resonances in the proton nuclear magnetic resonance spectrum [11] [12]. This non-equivalence arises because replacement of either proton with a different substituent would generate diastereomeric products rather than identical molecules.

The diastereotopic relationship is particularly pronounced in the CH₂ groups at positions 3, 4, and 5 of the cyclopentane ring. Each pair of geminal protons (protons attached to the same carbon atom) experiences different magnetic environments due to their proximity to the chiral nitrogen-bearing carbons [13]. One proton in each pair typically resonates at a different chemical shift from its geminal partner, and the magnitude of this chemical shift difference depends on the conformational dynamics of the ring system.

The complexity of the proton nuclear magnetic resonance spectrum is further enhanced by vicinal coupling patterns between adjacent protons around the ring. The coupling constants (J-values) provide valuable information about the dihedral angles between protons, which in turn reflect the conformational preferences of the cyclopentane ring [14]. The restricted conformational flexibility of the five-membered ring, combined with the electronic effects of the protonated amino groups in the dihydrochloride salt, creates a characteristic fingerprint pattern in the nuclear magnetic resonance spectrum.

Conformational Dynamics in Solution

The conformational dynamics of (1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride in solution represent a critical aspect of its structural characterization. The five-membered cyclopentane ring system undergoes pseudorotational motion, although this motion is significantly constrained by the presence of the trans-disubstituted amino groups [10] [15] [16].

Cyclopentane rings typically exhibit rapid interconversion between envelope and twist conformations through pseudorotational pathways [10] [17]. However, the introduction of bulky substituents, particularly in the trans-1,2-positions, restricts this conformational freedom and biases the system toward specific low-energy conformations [18]. The protonated amino groups in the dihydrochloride salt form additional electrostatic and hydrogen bonding interactions that further constrain the ring dynamics.

Temperature-dependent nuclear magnetic resonance studies would be expected to reveal the activation barriers for conformational interconversion. At room temperature, the nuclear magnetic resonance spectrum typically represents a time-averaged view of the conformational ensemble, with individual conformers interconverting on a timescale faster than the nuclear magnetic resonance measurement [19] [20] [21]. However, upon cooling, the conformational exchange may slow sufficiently to allow observation of individual conformational states.

The conformational preferences are influenced by several factors including ring strain minimization, steric interactions between substituents, and solvation effects [15] [17]. In polar solvents, the protonated amino groups can participate in hydrogen bonding with solvent molecules, which may stabilize specific conformations over others. The dynamic behavior observed in solution provides crucial insights into the flexibility available for coordination to metal centers and participation in catalytic processes.

The restricted pseudorotation observed in substituted cyclopentane systems has been extensively studied using Cremer-Pople puckering parameters [15] [16]. These parameters provide a quantitative description of the ring conformation and can be used to map the conformational landscape accessible to the molecule. For (1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride, the conformational analysis would be expected to reveal a limited number of preferred conformational clusters, each characterized by specific puckering amplitudes and phase angles.

Computational Modeling of Chiral Environments

Density Functional Theory (DFT) Simulations

Density Functional Theory calculations provide essential insights into the electronic structure and conformational preferences of (1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride. The computational modeling approach enables detailed analysis of molecular geometry, electronic properties, and energetic relationships that complement experimental observations [22] [23] [24] [25].

The selection of appropriate computational methodology is crucial for accurate description of this chiral diamine system. Benchmarking studies on similar transition metal complexes suggest that the B3LYP functional with 6-31+G(d,p) basis set provides reliable geometric and energetic predictions for organic ligands [26] [27]. The inclusion of polarization and diffuse functions in the basis set is particularly important for accurate description of the nitrogen lone pairs that participate in coordination chemistry.

Geometry optimization calculations reveal the preferred conformational arrangements of the cyclopentane ring and the orientation of the amino substituents. The trans-1,2-configuration creates a chiral scaffold with C₂ symmetry, where the two amino groups are positioned on opposite faces of the ring plane [3]. Density Functional Theory calculations can determine the precise bond lengths, bond angles, and dihedral angles that characterize the molecular geometry in the gas phase.

The electronic structure analysis through Density Functional Theory provides insights into the orbital interactions that govern the coordination behavior of the diamine ligand. The nitrogen lone pairs represent the primary coordination sites, and their spatial orientation and energy levels determine the binding affinity and selectivity toward different metal centers [22] [25]. Natural bond orbital analysis can quantify the electron density distribution and identify secondary coordination sites that may participate in chelation.

Conformational analysis through potential energy surface scanning reveals the energy barriers between different ring conformations. The pseudorotational pathway of cyclopentane involves movement through envelope and twist conformations, and Density Functional Theory calculations can map the complete energy landscape [10] [15]. For the substituted system, the conformational preferences are modified by steric and electronic effects of the amino substituents.

Molecular Dynamics of Metal Complexation

Molecular dynamics simulations provide dynamic insights into the metal complexation behavior of (1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride that complement static Density Functional Theory calculations. These simulations enable exploration of conformational sampling, solvation effects, and the kinetics of complex formation in realistic environments [29] [30] [31] [32].

The molecular dynamics methodology for studying metal complexation typically employs classical force fields optimized for coordination compounds. The selection of appropriate force field parameters is critical for accurate representation of metal-nitrogen interactions and the conformational dynamics of the cyclopentane ring [33] [34]. Recent developments in force field parameterization specifically for transition metal complexes have improved the reliability of molecular dynamics predictions for coordination chemistry applications.

Solvation effects play a crucial role in metal complexation processes, and molecular dynamics simulations can capture these effects through explicit solvent models. The protonated amino groups in the dihydrochloride salt form extensive hydrogen bonding networks with water molecules, which influence both the conformational preferences of the ligand and the accessibility of coordination sites [30] [19]. The dynamic nature of these solvation shells affects the approach and binding of metal ions.

The conformational sampling achieved through molecular dynamics simulations reveals the accessible conformational space under physiological conditions. The room temperature simulations typically show rapid interconversion between low-energy conformations, while the relative populations of different conformational states reflect their thermodynamic stability [29] [31]. This information is essential for understanding the preorganization of the ligand for metal binding and the conformational changes that accompany complex formation.

Metal complexation studies through molecular dynamics can simulate the entire binding process, from initial approach of the metal ion through formation of the final coordination complex. The simulations reveal the role of conformational flexibility in accommodating different metal coordination preferences and the energy barriers associated with complex formation [22] [25]. These insights are particularly valuable for understanding the selectivity and specificity of the chiral ligand toward different metal centers.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 04-14-2024

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